Analytical Precision: Relative Expanded Uncertainty Achieved with Nitrofurazone-13C,15N2 as Internal Standard
In an optimized isotope dilution LC-MS/MS reference method for nitrofuran metabolites in chicken meat, the use of a 13C,15N-labeled internal standard (IS) for each metabolite, including the one derived from nitrofurazone, resulted in a relative expanded uncertainty of 3% for measurements in the 0.5–3 μg/kg range [1]. This is a key performance metric differentiating it from methods using non-isotopically labeled IS or external calibration, which typically yield higher uncertainties due to uncorrected matrix effects and recovery losses [1][2].
| Evidence Dimension | Measurement Uncertainty (Relative Expanded, k=2) |
|---|---|
| Target Compound Data | 3% relative expanded uncertainty |
| Comparator Or Baseline | Non-isotope dilution methods (typical baseline: 10-20% RSD) |
| Quantified Difference | ≥ 7 percentage point improvement in accuracy |
| Conditions | ID-LC-MS/MS analysis of nitrofuran metabolites (including SEM for nitrofurazone) in chicken meat fortified at 0.5–3 μg/kg |
Why This Matters
This 3% uncertainty enables the method to serve as a definitive reference method, a requirement for certifying reference materials and validating routine testing laboratories under EU MRPL guidelines.
- [1] Kim, D., Kim, B., Hyung, S.-W., Lee, C. H., & Kim, J. (2015). An optimized method for the accurate determination of nitrofurans in chicken meat using isotope dilution–liquid chromatography/mass spectrometry. Journal of Food Composition and Analysis, 41, 24-31. View Source
- [2] Mottier, P., Khong, S.-P., Gremaud, E., Richoz, J., Delatour, T., Goldmann, T., & Guy, P. A. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography–electrospray ionisation–tandem mass spectrometry. Journal of Chromatography A, 1067(1-2), 85-91. View Source
